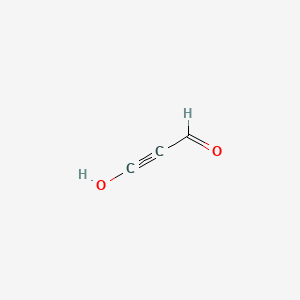

3-Hydroxyprop-2-ynal

Description

Contextualization within Propargyl Alcohol and Acrolein Derivatives Chemistry

The chemical nature of 3-hydroxyprop-2-ynal is best understood by considering it within the context of two fundamental classes of compounds: propargyl alcohol derivatives and acrolein derivatives.

Propargyl Alcohol Derivatives: Propargyl alcohol (prop-2-yn-1-ol) is the simplest stable alcohol containing an alkyne functional group and serves as a foundational starting material in organic synthesis. wikipedia.org Its derivatives are valued for their ability to undergo a wide array of transformations at both the hydroxyl group and the carbon-carbon triple bond. thieme-connect.comacs.org 3-Hydroxyprop-2-ynal is the direct product of the selective oxidation of the primary alcohol group of propargyl alcohol. wikipedia.orgorgsyn.org The synthesis and functionalization of propargylic alcohols are well-established, providing access to a vast landscape of chemical structures, including pharmaceuticals and materials. thieme-connect.comrsc.org The reactivity of these compounds is often mediated by transition metals, which can activate the alkyne for various coupling, addition, and cyclization reactions. thieme-connect.com

Acrolein Derivatives: Acrolein (prop-2-enal) is the simplest unsaturated aldehyde, characterized by its conjugated double bond and carbonyl group, which imparts high reactivity. wikipedia.org It is a crucial industrial intermediate used in the synthesis of major products like the amino acid methionine and acrylic acid. researchgate.netgoogle.com Acrolein and its derivatives are potent Michael acceptors and participate readily in Diels-Alder and other cycloaddition reactions, making them valuable C3 building blocks. wikipedia.orgd-nb.info 3-Hydroxyprop-2-ynal can be viewed as an acetylenic analog of acrolein's hydrated or hydroxylated forms (e.g., glyceraldehyde), replacing the alkene with a higher-energy alkyne. This substitution significantly alters the molecule's geometry and electronic properties, suggesting a unique reactivity profile compared to its olefinic counterparts.

The table below compares 3-hydroxyprop-2-ynal with its parent compounds, propargyl alcohol and acrolein, as well as its non-hydroxylated counterpart, propiolaldehyde.

| Compound | IUPAC Name | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Features |

| 3-Hydroxyprop-2-ynal | 3-hydroxyprop-2-ynal | C₃H₂O₂ | 70.05 | Not available | Alkyne, Aldehyde, Alcohol |

| Propargyl Alcohol | Prop-2-yn-1-ol | C₃H₄O | 56.06 | 114-115 | Alkyne, Alcohol wikipedia.org |

| Acrolein | Prop-2-enal | C₃H₄O | 56.06 | 52.7 | Alkene, Aldehyde wikipedia.org |

| Propiolaldehyde | Prop-2-ynal | C₃H₂O | 54.05 | 54-57 | Alkyne, Aldehyde wikipedia.org |

This table is interactive. Click on the headers to sort.

Historical Perspectives on its Conceptualization and Initial Synthetic Endeavors

The history of 3-hydroxyprop-2-ynal is not one of direct discovery but rather of conceptual emergence from the long-standing field of alkyne and aldehyde chemistry. Its existence is implied by the extensive research into the oxidation of primary alcohols. Specifically, the selective oxidation of propargyl alcohol has been a topic of study for decades. Early methods for preparing its non-hydroxylated analog, propiolaldehyde (prop-2-ynal), involved the oxidation of propargyl alcohol using strong oxidizing agents like chromic acid (potassium dichromate in sulfuric acid). orgsyn.org

These harsh conditions, which readily oxidize the aldehyde product further to propiolic acid, highlighted the primary challenge in synthesizing any ynal: controlling the oxidation to prevent over-oxidation or decomposition. The development of milder and more selective oxidation methods, such as those using manganese dioxide or, more recently, TEMPO-based reagents, has made the synthesis of ynals more feasible. orgsyn.orgrsc.org However, the synthesis of 3-hydroxyprop-2-ynal would require a selective oxidation of one alcohol in a starting material like prop-2-yne-1,3-diol, a significant challenge of chemoselectivity.

The lack of specific reports on the isolation of 3-hydroxyprop-2-ynal in the historical chemical literature strongly suggests inherent instability. Ynals are known to be highly reactive and prone to polymerization, a tendency that would be exacerbated by the presence of a proximate hydroxyl group, which could potentially initiate oligomerization or other decomposition pathways. wikipedia.org Therefore, its history is one of conceptualization as a challenging synthetic target rather than a story of isolation and characterization.

Significance of the Aldehyde, Hydroxyl, and Alkyne Functionalities in Advanced Organic Synthesis

The synthetic utility of 3-hydroxyprop-2-ynal stems from the dense and orthogonal reactivity of its three functional groups packed into a simple C3 frame. As a bifunctional or trifunctional reagent, it offers numerous possibilities for the construction of complex molecular architectures. uib.noacs.org

The alkyne moiety is a linchpin for a multitude of transformations. It can undergo:

Cycloaddition reactions , such as [3+2] and [4+2] cycloadditions, to form five- and six-membered heterocyclic and carbocyclic rings.

Transition-metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Glaser) to form C-C bonds.

Hydration , which, depending on the conditions (e.g., mercury-catalyzed or hydroboration-oxidation), can lead to the formation of ketones or aldehydes, respectively. organicchemistrytutor.commasterorganicchemistry.com

Nucleophilic addition to the triple bond.

Reduction to afford either a cis- or trans-alkene, or a fully saturated alkane, providing stereochemical control.

The aldehyde group is a classic electrophilic site for C-C bond formation. Its reactivity includes:

Nucleophilic addition by organometallic reagents (e.g., Grignard, organolithium) to generate secondary alcohols.

Wittig-type reactions to form alkenes.

Condensation reactions , such as aldol (B89426) or Knoevenagel condensations.

Reduction to a primary alcohol or oxidation to a carboxylic acid.

The hydroxyl group adds another layer of synthetic versatility. It can:

Act as an internal nucleophile , participating in intramolecular cyclizations to form heterocycles like furans or lactones.

Serve as a directing group in metal-catalyzed reactions, controlling the regioselectivity of additions to the nearby alkyne. rsc.org

Be derivatized into ethers, esters, or leaving groups to modulate reactivity or facilitate subsequent transformations.

Engage in hydrogen bonding , influencing the conformation of the molecule and the stereochemical outcome of reactions.

The combination of these functionalities in 3-hydroxyprop-2-ynal makes it a powerful, albeit challenging, synthon. Its controlled, sequential reactions could provide rapid access to polyfunctionalized acyclic molecules and complex heterocycles, which are common motifs in natural products and pharmaceuticals. acs.orgucl.ac.uk

| Functional Group | Type of Reactivity | Potential Transformations |

| Alkyne (-C≡C-) | Nucleophilic/Electrophilic | Cycloaddition, Cross-Coupling, Hydration, Reduction, Nucleophilic Addition |

| Aldehyde (-CHO) | Electrophilic | Nucleophilic Addition, Condensation, Wittig Reaction, Oxidation, Reduction |

| Hydroxyl (-OH) | Nucleophilic/Directing | Cyclization, Derivatization, Oxidation, Hydrogen Bonding Donor/Acceptor |

This table is interactive. Click on the headers to sort.

Structure

3D Structure

Properties

CAS No. |

148305-40-2 |

|---|---|

Molecular Formula |

C3H2O2 |

Molecular Weight |

70.05 g/mol |

IUPAC Name |

3-hydroxyprop-2-ynal |

InChI |

InChI=1S/C3H2O2/c4-2-1-3-5/h2,5H |

InChI Key |

NHROPRRDILPPOO-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)C#CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Hydroxyprop 2 Ynal

Strategies for the Preparation of 3-Hydroxyprop-2-ynal

Multi-step synthesis is essential for constructing complex molecules from simpler, readily available precursors. msuniv.ac.in The synthesis of 3-Hydroxyprop-2-ynal can be approached using both convergent and divergent strategies, which offer flexibility and efficiency. msuniv.ac.inresearchgate.net

Divergent Synthesis: A divergent strategy begins with a central core molecule that is sequentially modified to create a library of related compounds. researchgate.netrsc.org Starting from a common precursor like propargyl alcohol, one could generate a variety of derivatives. For instance, selective protection of the alcohol would allow for subsequent reactions at the terminal alkyne, while oxidation of the alcohol to the aldehyde would be a key final step. This approach is powerful for creating structural diversity from a single starting point. researchgate.netrsc.org

A plausible multi-step synthesis would involve the careful use of protecting groups to mask the reactive hydroxyl group while the aldehyde functionality is introduced or unmasked. msuniv.ac.inacs.org For example, starting with propargyl alcohol, the hydroxyl group could be protected with a silyl (B83357) ether. The terminal alkyne could then be functionalized, followed by deprotection and a selective oxidation to yield the final product.

Catalysis is a cornerstone of modern synthesis, offering efficient and selective pathways that minimize waste and energy consumption. yale.edubio-conferences.org

Transition metal catalysts are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-Based Systems: Palladium catalysts are renowned for their versatility. While direct palladium-catalyzed synthesis of 3-Hydroxyprop-2-ynal is not extensively documented, related transformations are common. For instance, the oxidation of propargylic alcohols to the corresponding ynals can be achieved using palladium-based systems. researchgate.net Additionally, palladium-catalyzed reactions are used in the carbonylative lactonization of propargyl alcohols, highlighting their utility in manipulating this class of compounds. nih.gov

Copper-Based Systems: Copper catalysts are frequently used in alkyne chemistry. The A3 coupling (Aldehyde-Alkyne-Amine) reaction, often catalyzed by copper, is a powerful, atom-economic method for producing propargylamines. rsc.org While not a direct route to 3-Hydroxyprop-2-ynal, it demonstrates the utility of copper in activating terminal alkynes. Copper catalysts are also effective for the synthesis of β-alkynyl ketones from propargylic alcohols, showcasing their ability to facilitate C-C bond formation under mild conditions. doi.org Copper-catalyzed hydrostannylation and hydroamination of alkynes are other examples of the diverse reactivity enabled by these systems. rsc.orgnih.gov

A hypothetical route could involve a copper-catalyzed coupling reaction to build the carbon skeleton, followed by a selective oxidation step.

Table 1: Comparison of Transition Metal-Catalyzed Reactions Relevant to Alkyne Functionalization

| Catalyst System | Reaction Type | Key Advantages | Potential Application for 3-Hydroxyprop-2-ynal Synthesis | Reference |

|---|---|---|---|---|

| Palladium (e.g., Pd(PPh3)4) | Sonogashira Coupling, Carbonylations | High functional group tolerance, well-established. | Building the carbon backbone; oxidation of the alcohol. | researchgate.netnih.gov |

| Copper (e.g., CuI, CuCl) | A3 Coupling, C-H Activation, Cyclizations | Cost-effective, high atom economy in multicomponent reactions. | Activation of terminal alkyne; coupling reactions. | rsc.orglookchem.com |

| Rhodium | Cyclocarbonylation | High selectivity for specific transformations. | Could be explored for cyclization/functionalization. | researchgate.net |

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, avoiding the use of potentially toxic metals. researchgate.net For the synthesis of 3-Hydroxyprop-2-ynal, a key transformation would be the selective oxidation of the primary alcohol of propargyl alcohol.

Several organocatalytic systems are known for the efficient oxidation of primary alcohols to aldehydes with high chemoselectivity, preventing over-oxidation to carboxylic acids. organic-chemistry.org Stable nitroxyl (B88944) radicals like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and its derivatives (e.g., AZADO) are highly effective catalysts for this purpose, often using environmentally benign terminal oxidants like air or bleach. qualitas1998.netjst.go.jpbeilstein-journals.org N-Heterocyclic carbenes (NHCs) have also emerged as powerful organocatalysts for various transformations involving ynals, showcasing their ability to activate the aldehyde group for further reactions. nih.govnih.gov While many applications involve reacting the ynal, these catalysts could potentially be adapted for its synthesis. For example, an amine-catalyzed process has been developed for the conjugate addition of carboxylic acids to ynals, demonstrating that simple organic molecules can effectively catalyze reactions with these substrates. acs.orgacs.org

Biocatalysis employs enzymes or whole-cell systems to perform chemical transformations with high selectivity and under mild, environmentally friendly conditions. mdpi.comnumberanalytics.com This approach aligns well with the principles of green chemistry.

The selective oxidation of propargyl alcohol to 3-Hydroxyprop-2-ynal is a prime candidate for a biocatalytic approach. Alcohol dehydrogenases (ADHs) are a class of enzymes widely used for the oxidation of primary and secondary alcohols. mdpi.comnih.govacs.org The use of ADHs can be highly chemoselective, avoiding the common problem of over-oxidation to the carboxylic acid that can occur in traditional chemical methods. mdpi.com

Recent research has demonstrated the power of enzymatic cascades. For instance, a peroxygenase can oxidize a racemic propargylic alcohol to a ketone, which is then reduced by a selective ADH to yield an enantiomerically pure alcohol. nih.govresearchgate.netacs.org While this is a deracemization process, the initial oxidation step highlights the potential of enzymes to act on propargylic alcohols. Similarly, multi-enzyme systems have been developed to transform alcohols into amines, where the first step is the ADH-catalyzed oxidation of the alcohol to an aldehyde. europa.eu The substrate scope of some oxidases has been shown to include unsaturated alcohols, successfully converting them to the corresponding aldehydes with minimal overoxidation. nih.gov

Table 2: Biocatalysts for Alcohol Oxidation

| Enzyme Class | Typical Reaction | Advantages for Synthesis | Reference |

|---|---|---|---|

| Alcohol Dehydrogenase (ADH) | Reversible oxidation of alcohols to aldehydes/ketones. | High chemo-, regio-, and enantioselectivity. Mild conditions. | mdpi.comacs.org |

| Alcohol Oxidase | Irreversible oxidation of alcohols using molecular oxygen. | Uses O2 as a green oxidant; no need for cofactor regeneration. | nih.gov |

| Peroxygenase | Oxidation using H2O2 as the oxidant. | Can act on a broad range of substrates, including propargylic alcohols. | nih.govresearchgate.net |

Catalytic Routes to 3-Hydroxyprop-2-ynal

Organocatalytic Transformations

Green Chemistry Principles in 3-Hydroxyprop-2-ynal Synthesis

Green chemistry aims to design chemical processes that minimize environmental impact by reducing waste, using less hazardous substances, and improving energy efficiency. bio-conferences.orgcatalysis.blog The synthesis of 3-Hydroxyprop-2-ynal can be made more sustainable by incorporating these principles.

Atom Economy: This metric, central to green chemistry, measures how many atoms from the reactants are incorporated into the final product. nih.govwikipedia.org Catalytic reactions, such as addition reactions, are inherently more atom-economical than stoichiometric ones (e.g., classical Wittig reactions or resolutions that discard half the material). nih.govnumberanalytics.com Designing a synthesis that relies on catalytic additions and rearrangements would maximize atom economy. nih.gov

Use of Catalysis: Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled, reducing waste. acs.orgcatalysis.blog The transition metal, organocatalytic, and biocatalytic routes discussed above are prime examples of this principle. yale.edu Heterogeneous catalysts are particularly beneficial as they are easily separated from the reaction mixture, simplifying purification and reuse. yale.educatalysis.blog

Safer Solvents and Conditions: Many traditional organic reactions use volatile and hazardous solvents. Green approaches favor safer alternatives like water or solvent-free conditions. rsc.org Biocatalytic reactions are often performed in aqueous media at ambient temperature and pressure, significantly reducing energy consumption and environmental risk. acs.orgmdpi.com

Renewable Feedstocks & Reduced Derivatization: While not always feasible, using starting materials derived from renewable sources is a key goal. Furthermore, avoiding unnecessary protection/deprotection steps simplifies the synthesis, requires fewer reagents, and generates less waste. acs.org The high selectivity of enzymes can often eliminate the need for protecting groups. acs.org

By prioritizing catalytic methods, especially biocatalysis and organocatalysis, and carefully planning the synthetic route to maximize atom economy, the synthesis of 3-Hydroxyprop-2-ynal can be aligned with the core tenets of green chemistry, leading to more sustainable and efficient chemical manufacturing. numberanalytics.com

Solvent-Free and Aqueous Medium Syntheses

Traditional organic syntheses often rely on volatile and toxic organic solvents, which contribute significantly to chemical waste and environmental pollution. Consequently, developing synthetic routes that operate in benign media like water or under solvent-free conditions is a primary goal of modern chemistry. While direct solvent-free or aqueous syntheses of 3-hydroxyprop-2-ynal are not extensively documented, the principles can be applied to the synthesis of its key precursors, particularly propargylic alcohols.

Solvent-free, or solid-state, reactions are carried out by grinding or milling solid reactants together, sometimes with a catalytic amount of a solid support. researchgate.net These methods can lead to higher efficiency, faster reaction times, and easier product purification. organic-chemistry.org For instance, the alkynylation of aldehydes to produce propargylic alcohols, a core structural feature of 3-hydroxyprop-2-ynal, has been successfully demonstrated under solvent-free conditions. One notable method involves the direct addition of terminal alkynes to aldehydes using zinc oxide (ZnO) as a reusable, heterogeneous catalyst. researchgate.netscispace.com This approach avoids the need for both solvents and strong bases. scispace.com Similarly, zinc-powder-mediated Barbier-type reactions between carbonyl compounds and propargyl halides provide rapid and efficient access to homopropargyl alcohols without any solvent. organic-chemistry.org

Aqueous synthesis represents another green alternative, utilizing water as a safe, non-flammable, and inexpensive solvent. Performing reactions in water can offer unique reactivity and selectivity compared to organic solvents. The synthesis of propargylic derivatives has been achieved in aqueous systems. For example, indium-mediated Barbier-Grignard-type propargylation of aldehydes has been successfully performed in water to generate homopropargylic alcohols. mdpi.com Such methodologies highlight the potential for forming the fundamental carbon skeleton of molecules like 3-hydroxyprop-2-ynal in environmentally benign media.

| Methodology | Reactants | Product Type | Key Advantages | Reference |

|---|---|---|---|---|

| ZnO-Catalyzed Addition | Aldehyde, Terminal Alkyne | Propargylic Alcohol | Solvent-free, reusable catalyst | researchgate.netscispace.com |

| Zinc-Mediated Barbier Reaction | Carbonyl, Propargyl Halide | Homopropargyl Alcohol | Solvent-free, rapid reaction | organic-chemistry.org |

| Indium-Mediated Propargylation | Aldehyde, Propargyl Bromide | Homopropargyl Alcohol | Aqueous medium (one-pot) | mdpi.com |

Atom Economy and E-Factor Considerations in Process Development

Beyond the choice of solvent, the intrinsic efficiency of a chemical reaction is critical for sustainable process development. Two key metrics for evaluating this are Atom Economy and the Environmental Factor (E-Factor).

Atom Economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired product. igitsarang.ac.in An ideal reaction has 100% atom economy, where all reactant atoms are found in the product, and no byproducts are formed. igitsarang.ac.in Rearrangements and addition reactions are classic examples of atom-economical transformations. igitsarang.ac.inpnas.org

A plausible synthesis of 3-hydroxyprop-2-ynal involves the selective oxidation of a precursor like but-2-yne-1,4-diol. A comparison between a traditional stoichiometric oxidation and a modern catalytic method reveals significant differences in atom economy.

Traditional Method (e.g., Dess-Martin Periodinane Oxidation): This method uses a high-molecular-weight reagent that is consumed in the reaction, generating significant waste. The atom economy is consequently very low.

Green Catalytic Method (e.g., Aerobic Oxidation): Using a catalyst and molecular oxygen (O₂) as the oxidant is far more atom-economical. In the ideal case, the only byproduct is water, leading to a much higher atom economy. nih.gov The isomerization of propargylic alcohols into α,β-unsaturated carbonyls is another example of a highly atom-economical route. pnas.orgnih.govescholarship.org

The Environmental Factor (E-Factor) provides a more practical measure of a process's environmental impact by quantifying the actual amount of waste produced. It is defined as the ratio of the mass of total waste to the mass of the desired product. igitsarang.ac.inyoutube.com An ideal E-Factor is 0. This metric accounts for all materials used in a process, including reagents, solvents, catalysts, and workup chemicals. igitsarang.ac.inyoutube.com

For the synthesis of 3-hydroxyprop-2-ynal from but-2-yne-1,4-diol, the E-Factor for a traditional stoichiometric oxidation would be very high due to the waste from the oxidant itself, plus the solvents required for the reaction and subsequent purification. In contrast, a catalytic aerobic oxidation would have a much lower E-Factor, primarily consisting of the solvent used and any materials from catalyst separation, assuming high conversion and selectivity.

| Metric | Traditional Stoichiometric Oxidation | Catalytic Aerobic Oxidation | Comment |

|---|---|---|---|

| Atom Economy | Low (<25%) | High (>80%) | Catalytic method avoids heavy stoichiometric byproducts. |

| E-Factor (Estimated) | High (>10) | Low (1-5) | E-Factor is dominated by solvent and workup waste in the catalytic route, versus reagent waste in the traditional method. researchgate.netrsc.org |

Table of Compounds

| Compound Name |

|---|

| 3-Hydroxyprop-2-ynal |

| Propargylic alcohol |

| Zinc oxide |

| Homopropargyl alcohol |

| Propargyl halide |

| Propargyl bromide |

| But-2-yne-1,4-diol |

| Dess-Martin Periodinane |

| Oxygen |

| Water |

Reactivity and Mechanistic Investigations of 3 Hydroxyprop 2 Ynal

Reactions Involving the Alkyne Moiety

The carbon-carbon triple bond is a region of high electron density, making it susceptible to attack by electrophiles and a versatile participant in addition, cycloaddition, and coupling reactions.

Addition reactions to the alkyne function of 3-hydroxyprop-2-ynal proceed by breaking the two π-bonds and forming new single bonds.

Hydration: The addition of water across the triple bond, typically catalyzed by mercury(II) salts in acidic medium, would initially produce an enol. This enol would be in equilibrium with its keto tautomer. Given the substitution pattern of 3-hydroxyprop-2-ynal, Markovnikov addition of water would place the hydroxyl group at the internal carbon (C2), leading to an unstable geminal diol on the aldehyde carbon, or more likely, an α-keto aldehyde after tautomerization. Anti-Markovnikov hydration is less common but can be achieved under specific conditions.

Halogenation: The reaction with halogens such as Br₂ or Cl₂ results in the addition of two halogen atoms across the triple bond. The reaction can be controlled to yield either the dihaloalkene or, with excess halogen, the tetrahaloalkane. The initial addition is typically anti, leading to the (E)-dihaloalkene.

Hydroboration-Oxidation: This two-step procedure provides a method for the anti-Markovnikov hydration of the alkyne. Reaction of 3-hydroxyprop-2-ynal with a sterically hindered borane (B79455) (like disiamylborane (B86530) or 9-BBN) would lead to a vinylborane (B8500763) intermediate. The boron atom adds to the terminal carbon (C3) of the alkyne. Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron with a hydroxyl group. This process would yield a β-hydroxy enal, which could tautomerize. This reaction provides access to aldehydes and ketones from terminal alkynes. beilstein-journals.org

Table 1: Summary of Alkyne Addition Reactions

| Reaction | Reagent(s) | Intermediate | Final Product Class | Regioselectivity |

|---|---|---|---|---|

| Hydration | H₂O, H₂SO₄, HgSO₄ | Enol | α-Keto aldehyde | Markovnikov |

| Halogenation | X₂ (e.g., Br₂) | Dihaloalkene | Tetrahaloalkane (with excess X₂) | N/A |

| Hydroboration-Oxidation | 1. R₂BH 2. H₂O₂, NaOH | Vinylborane | β-Hydroxy enal | Anti-Markovnikov |

The alkyne in 3-hydroxyprop-2-ynal can serve as a component in various cycloaddition reactions to form cyclic structures.

Diels-Alder Reaction: As a dienophile, the electron-deficient alkyne of 3-hydroxyprop-2-ynal (activated by the adjacent aldehyde group) can react with a conjugated diene to form a six-membered ring. For instance, reaction with a diene like 2,3-dimethyl-1,3-butadiene (B165502) would yield a substituted cyclohexadiene derivative.

[2+2] Cycloadditions: Photochemical or metal-catalyzed [2+2] cycloadditions with alkenes can produce highly strained cyclobutene (B1205218) rings. These reactions are valuable for synthesizing complex molecular architectures. Nickel-catalyzed [2+2+2] cycloadditions are also a powerful method for constructing substituted benzene (B151609) rings from three alkyne components, a process in which 3-hydroxyprop-2-ynal could participate. acs.org

1,3-Dipolar Cycloadditions: The alkyne can act as a dipolarophile in reactions with 1,3-dipoles such as azides, nitrile oxides, or diazomethane. This is a highly efficient method for constructing five-membered heterocyclic rings. For example, the reaction with an organic azide (B81097) (a Huisgen cycloaddition) would produce a triazole derivative. Allenes, which can be synthesized from ynals, are also known to participate in 1,3-dipolar cycloadditions. researchgate.net Furthermore, ynals are known to react with pyridinium (B92312) ylides in organocatalytic [8+2] cycloaddition reactions to form indolizine (B1195054) structures. nih.gov

The presence of a terminal alkyne with its acidic proton makes 3-hydroxyprop-2-ynal an ideal substrate for various cross-coupling reactions.

Sonogashira Coupling: This palladium-catalyzed reaction couples terminal alkynes with aryl or vinyl halides. The reaction of 3-hydroxyprop-2-ynal with an aryl iodide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base (like an amine) would yield an aryl-substituted propargyl aldehyde derivative. This reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.

Table 2: Key Coupling and Cycloaddition Reactions

| Reaction Type | Reactant Partner | Catalyst/Conditions | Product Class |

|---|---|---|---|

| Diels-Alder | Conjugated Diene | Heat | Cyclohexadiene derivative |

| 1,3-Dipolar Cycloaddition | Azide (R-N₃) | Heat or Cu(I) | Triazole derivative |

| Sonogashira Coupling | Aryl/Vinyl Halide | Pd complex, Cu(I), Base | Aryl/Vinyl-substituted alkyne |

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions, 1,3-Dipolar Cycloadditions) [7, 23]

Reactions of the Aldehyde Functionality

The aldehyde group is characterized by an electrophilic carbonyl carbon, which is a prime target for nucleophiles.

A fundamental reaction of aldehydes is the addition of a nucleophile to the carbonyl carbon, which rehybridizes from sp² to sp³. libretexts.org This forms a tetrahedral alkoxide intermediate that is typically protonated upon workup to yield an alcohol. libretexts.org

Grignard and Organolithium Reagents: Addition of organometallic reagents like Grignard reagents (R-MgX) or organolithiums (R-Li) to the aldehyde would produce a secondary alcohol after acidic workup. A significant consideration is the presence of the acidic hydroxyl and alkyne protons in 3-hydroxyprop-2-ynal. These reagents are strong bases and would first deprotonate the hydroxyl and alkyne groups. Therefore, at least three equivalents of the organometallic reagent would be required to achieve addition to the carbonyl group. Alternatively, protection of the hydroxyl group would be necessary for a more controlled reaction.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) across the carbonyl double bond yields a cyanohydrin. The reaction is typically performed using a source of cyanide ions, such as sodium or potassium cyanide, followed by acidification. chemguide.co.uk The nucleophilic cyanide ion attacks the electrophilic carbonyl carbon, and subsequent protonation of the resulting alkoxide intermediate gives the 2-hydroxy-3-butynenitrile product. chemistryguru.com.sgsavemyexams.com

Acetal (B89532) Formation: In the presence of an alcohol and an acid catalyst, 3-hydroxyprop-2-ynal can be converted to an acetal. This reaction is reversible and is often used as a method to protect the aldehyde functionality during reactions targeting other parts of the molecule. Given the presence of the C3-hydroxyl group, intramolecular acetal formation to produce a cyclic hemiacetal is a possibility.

These reactions convert the carbonyl group into a carbon-carbon double bond, providing a powerful tool for synthesis.

Wittig Reaction: The reaction of 3-hydroxyprop-2-ynal with a phosphorus ylide (Ph₃P=CHR) would replace the carbonyl oxygen with the =CHR group, forming a new alkene. The stereochemical outcome (E vs. Z alkene) depends on the nature of the ylide (stabilized or non-stabilized) and the reaction conditions.

Horner-Wadsworth-Emmons (HWE) Reaction: This modification of the Wittig reaction uses a phosphonate (B1237965) carbanion, which is more nucleophilic than a traditional ylide. wikipedia.org The HWE reaction is widely used for the synthesis of α,β-unsaturated esters and other electron-deficient alkenes. conicet.gov.ar Reaction of 3-hydroxyprop-2-ynal with a stabilized phosphonate carbanion (e.g., derived from triethyl phosphonoacetate) typically yields the (E)-alkene with high selectivity. wikipedia.orgorganic-chemistry.org This reaction is highly valued for its reliability and the ease of removal of the phosphate (B84403) byproduct. organic-chemistry.orgyoutube.com

Table 3: Summary of Aldehyde Reactions

| Reaction | Reagent(s) | Key Feature | Product Class |

|---|---|---|---|

| Grignard Addition | R-MgX, then H₃O⁺ | Forms new C-C bond | Secondary alcohol |

| Cyanohydrin Formation | NaCN, H₂SO₄ | Adds -CN and -OH to carbonyl C | Cyanohydrin |

| Wittig Reaction | Ph₃P=CHR | C=O to C=C conversion | Alkene |

| HWE Reaction | (EtO)₂P(O)CH₂R, Base | High (E)-selectivity | (E)-Alkene |

Reductive and Oxidative Transformations of the Aldehyde

The aldehyde functional group in 3-hydroxyprop-2-ynal is susceptible to both reduction and oxidation, leading to the formation of corresponding alcohols and carboxylic acids, respectively.

Reductive Transformations:

The reduction of the aldehyde group in 3-hydroxyprop-2-ynal yields propargyl alcohol. This transformation can be achieved using various reducing agents. While specific studies on the reduction of 3-hydroxyprop-2-ynal are not extensively detailed in the provided search results, general principles of aldehyde reduction are applicable. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are known to rapidly reduce aldehydes to primary alcohols. libretexts.org Diborane (B₂H₆) is another reagent that effectively reduces aldehydes. libretexts.org In contrast, sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce carboxylic acids but is effective for aldehyde reduction. libretexts.org For α,β-unsaturated aldehydes, such as acrolein, selective reduction of the aldehyde group without affecting the double bond can be achieved using reagents like LiAlH₄ to produce allyl alcohol. scribd.com

Oxidative Transformations:

Oxidation of the aldehyde group in 3-hydroxyprop-2-ynal would lead to the formation of 3-hydroxyprop-2-ynoic acid. Common oxidizing agents for converting aldehydes to carboxylic acids include potassium dichromate(VI) in the presence of dilute sulfuric acid. libretexts.org During this reaction, the orange dichromate(VI) ion is reduced to the green chromium(III) ion. libretexts.org The general equation for this oxidation is:

3RCHO + Cr₂O₇²⁻ + 8H⁺ → 3RCOOH + 2Cr³⁺ + 4H₂O libretexts.org

To ensure the reaction goes to completion and to prevent the isolation of the intermediate aldehyde when starting from a primary alcohol, the reaction is often carried out by heating the alcohol under reflux with an excess of the oxidizing agent. libretexts.org Another method for oxidizing aldehydes to carboxylic acids involves the use of ammoniacal silver nitrate (B79036) (Tollens' reagent), which is a milder oxidizing agent. scribd.com

Transformations Involving the Hydroxyl Group

The hydroxyl group of 3-hydroxyprop-2-ynal can undergo several key transformations, including esterification, etherification, oxidation, and can be protected and deprotected to facilitate reactions at other parts of the molecule.

The hydroxyl group can be converted into an ester or an ether. Esterification is often carried out with carboxylic acids or their derivatives. mdpi.com For instance, in the synthesis of oligoglycerol derivatives, secondary hydroxyl groups were acylated using benzoic acid derivatives in the presence of a coupling agent like EDC. nih.gov Etherification can be achieved through various methods, including the Mitsunobu reaction. nih.gov For example, 2-O-alkylation of diacyl oligomers was accomplished using 4-hydroxybenzoic acid ethyl ester via a Mitsunobu reaction to form ethers. nih.gov Benzyl (B1604629) ethers are common protecting groups for alcohols and are typically formed by reacting the corresponding alkoxide with a benzyl halide in an Sₙ2 reaction. uwindsor.ca

While the primary focus of oxidation is often the aldehyde group, the hydroxyl group in 3-hydroxyprop-2-ynal, being a primary alcohol, can also be oxidized. The oxidation of primary alcohols typically proceeds first to an aldehyde and then to a carboxylic acid. libretexts.org Reagents like potassium dichromate(VI) in acidic solution are commonly used for this purpose. libretexts.org To ensure complete oxidation to the carboxylic acid, an excess of the oxidizing agent is used, and the reaction is heated under reflux to prevent the escape of the intermediate aldehyde. libretexts.org

Protecting the hydroxyl group is a crucial strategy in organic synthesis to prevent its reaction while other functional groups are being modified. uwindsor.ca Common protecting groups for alcohols include ethers and esters. uwindsor.cahighfine.com

Ether Protecting Groups:

Tetrahydropyranyl (THP) ethers are formed by reacting the alcohol with dihydropyran under acidic catalysis. uwindsor.ca They are stable to many reagents, including bases, nucleophiles, and many reducing and oxidizing agents, but are sensitive to acidic conditions, which are used for their removal. uwindsor.ca

Methoxymethyl (MOM) ethers are another acetal-type protecting group, similar in stability to THP ethers but slightly more stable to acid, allowing for selective deprotection. uwindsor.ca

Benzyl (Bn) ethers are robust protecting groups, stable to a wide range of reagents, including acidic conditions that would cleave THP and MOM ethers. uwindsor.ca They are typically introduced using a benzyl halide and a base. uwindsor.ca Deprotection is commonly achieved by catalytic hydrogenation (e.g., Pd-C/H₂) or Birch reduction (Na, NH₃(l)). uwindsor.camasterorganicchemistry.com

Ester Protecting Groups:

Carboxylic acid esters like acetyl (Ac) and benzoyl (Bz) are economical and effective protecting groups. highfine.com They are often used in carbohydrate and peptide chemistry. highfine.com

Protection of Diols:

For molecules containing 1,2- or 1,3-diols, cyclic acetals and ketals are commonly used as protecting groups. highfine.com For example, reacting a diol with an aldehyde like benzaldehyde (B42025) or a ketone like acetone (B3395972) in the presence of an acid catalyst forms a protected diol. highfine.com These are generally acid-sensitive and can be deprotected under acidic conditions. highfine.com

The choice of protecting group depends on the specific reaction conditions to be employed in subsequent synthetic steps. uwindsor.ca

Oxidation to Carboxylic Acids

Collaborative Reactivity of Multiple Functional Groups

The presence of multiple functional groups in 3-hydroxyprop-2-ynal allows for complex reactions where these groups interact, leading to intramolecular cyclizations and rearrangements.

The combination of the hydroxyl, aldehyde, and alkyne functionalities in 3-hydroxyprop-2-ynal and its derivatives facilitates a variety of intramolecular reactions.

Intramolecular Cyclizations:

Derivatives of 3-hydroxyprop-2-ynal are valuable precursors for synthesizing heterocyclic compounds. For example, 2-(hydroxypropyn-1-yl)anilines can undergo a palladium-catalyzed oxidative carbonylative double cyclization to form 3,4-dihydrofuro[3,4-b]indol-1-ones. mdpi.com This process involves a 5-endo-dig N-cyclization followed by carbon monoxide insertion and intramolecular nucleophilic attack by the hydroxyl group. mdpi.com

Similarly, 2-(hydroxypropyn-1-yl)phenols can be converted to furo[3,4-b]benzofuran-1(3H)-ones through a similar palladium-catalyzed double cyclization. mdpi.com

The cyclization of 2-(1-hydroxyprop-2-ynyl)phenols, catalyzed by palladium complexes, can lead to the formation of 2-methylene-2,3-dihydrobenzofuran-3-ols. researchgate.net

Sulfuric acid can promote a cascade cyclization of 2-(3-hydroxyprop-1-ynyl)benzonitriles to yield spiro[indene-1,1'-isoindolin]-3'-ones. researchgate.net

Rearrangements:

Allylic azides, which can be conceptually related to derivatives of 3-hydroxyprop-2-ynal, are known to undergo uwindsor.cauwindsor.ca-sigmatropic rearrangements, also known as the Winstein rearrangement. researchgate.net This can lead to a mixture of isomeric products. researchgate.net

Propargyl vinyl ethers, another class of related compounds, can rearrange to form dienals instead of undergoing cycloisomerization. acs.org

Thermal rearrangement of cyclobutenones, which can be synthesized from precursors related to 3-hydroxyprop-2-ynal, can lead to the formation of hydroquinones, which can then be oxidized to quinones and undergo intramolecular Diels-Alder reactions to form complex polycyclic structures. soton.ac.uk

The following table summarizes some of the intramolecular reactions involving derivatives of 3-hydroxyprop-2-ynal:

| Starting Material | Reagents/Conditions | Product | Reference |

| 2-(Hydroxypropyn-1-yl)anilines | PdI₂, CO | 3,4-Dihydrofuro[3,4-b]indol-1-ones | mdpi.com |

| 2-(Hydroxypropyn-1-yl)phenols | PdI₂, CO | Furo[3,4-b]benzofuran-1(3H)-ones | mdpi.com |

| 2-(1-Hydroxyprop-2-ynyl)phenols | PdX₂ (X=Cl, I), KX, morpholine, MeOH | 2-Methylene-2,3-dihydrobenzofuran-3-ols | researchgate.net |

| 2-(3-Hydroxyprop-1-ynyl)benzonitriles | H₂SO₄ | Spiro[indene-1,1'-isoindolin]-3'-ones | researchgate.net |

| Cyclobutenone derivatives | Heat | Hydroquinones, then quinones, then Diels-Alder adducts | soton.ac.uk |

Pericyclic Reactions and Sigmatropic Shifts

Pericyclic reactions are a class of concerted chemical reactions characterized by a cyclic transition state, involving the continuous reorganization of bonding electrons without the formation of intermediates. rsc.org Sigmatropic rearrangements are a key type of pericyclic reaction where a sigma (σ) bond moves across a π-electron system to a new position, with a corresponding shift in the π bonds. acs.orgscispace.com The nomenclature [i,j] is used to classify these shifts, indicating the number of atoms each end of the migrating σ-bond has moved. scispace.com

While specific experimental studies on the pericyclic reactivity of 3-hydroxyprop-2-ynal (also known as 4-hydroxy-2-butynal) are not extensively documented, its structure, which contains a propargyl alcohol moiety, suggests it could participate in several types of sigmatropic rearrangements, particularly after derivatization.

researchgate.netresearchgate.net-Sigmatropic Rearrangements: The most common researchgate.netresearchgate.net-sigmatropic rearrangements are the Cope and Claisen rearrangements. libretexts.orgresearchgate.net The propargyl Claisen rearrangement, a variant of the Claisen rearrangement, involves the thermal or catalyzed rearrangement of a propargyl vinyl ether. quora.com If the hydroxyl group of 3-hydroxyprop-2-ynal were converted into a vinyl ether, the resulting compound could undergo a researchgate.netresearchgate.net-sigmatropic shift. This transformation proceeds through a concerted, six-membered cyclic transition state, converting the propargyl vinyl ether into a functionalized allene. quora.comcsic.es This type of reaction is a well-established method for synthesizing allenic aldehydes and ketones. nih.gov The process is often catalyzed by transition metals such as Au(I), which can facilitate the initial Claisen-type rearrangement to form a skipped allenyl ketone intermediate that may then undergo further cyclization. nih.gov

researchgate.netthegoodscentscompany.com-Sigmatropic Rearrangements: This class of rearrangements is also common for propargylic systems, especially those containing heteroatoms like sulfur or nitrogen. For instance, the rearrangement of prop-2-ynylic N-oxides to O-allenyl hydroxylamines has been reported as an intramolecular process proceeding through a cyclic mechanism, likely a researchgate.netthegoodscentscompany.com-sigmatropic shift. libretexts.org Similarly, derivatives of 3-hydroxyprop-2-ynal, such as those containing sulfoxide (B87167) or ylide functionalities, could potentially undergo analogous researchgate.netthegoodscentscompany.com-sigmatropic rearrangements to yield allenic products.

These potential pathways are based on the known reactivity of the propargyl functional group. rsc.org The actual occurrence and outcome of such reactions for 3-hydroxyprop-2-ynal would depend on specific reaction conditions and the nature of any derivatizing groups.

Tautomerism and Isomerization Pathways (e.g., Propargyl-Allenyl Rearrangements, Aldehyde-Enol Tautomerism)

Isomerization pathways are fundamental to the reactivity of 3-hydroxyprop-2-ynal, with propargyl-allenyl rearrangements and aldehyde-enol tautomerism being the most relevant theoretical possibilities.

Propargyl-Allenyl Rearrangements: A characteristic reaction of compounds containing a propargyl group is the isomerization to an allenic structure. researchgate.net This propargyl-allenyl tautomerism involves the migration of a proton and a shift of the π-bonds. researchgate.net For 3-hydroxyprop-2-ynal (O=CH-C≡C-CH₂-OH), this rearrangement would involve the transfer of a proton from the C4 position to the C2 position, leading to the formation of an allenic isomer, such as 4-hydroxybuta-2,3-dienal (HO-CH=C=CH-CHO). This transformation is often a key step in cascade reactions, where the allenyl intermediate is trapped in subsequent cyclization or addition reactions. nih.gov In many synthetic applications, propargyl and allenyl derivatives can be used interchangeably as they interconvert under the reaction conditions. researchgate.net

Aldehyde-Enol Tautomerism: Keto-enol tautomerism is a common equilibrium between a carbonyl compound (keto or aldehyde form) and its corresponding enol (a hydroxyl group attached to a double-bonded carbon). libretexts.org This process typically requires the presence of a hydrogen atom on the carbon adjacent to the carbonyl group (the α-carbon). libretexts.org In the structure of 3-hydroxyprop-2-ynal (O=CH-C¹≡C²-C³H₂-OH), the aldehyde carbonyl group is at C1. The adjacent carbon, C2, is part of the alkyne triple bond and has no hydrogen atoms attached. Consequently, standard acid- or base-catalyzed aldehyde-enol tautomerism to form a C=CH-OH functionality at that position is not a viable pathway for this molecule. libretexts.orgedubirdie.com While the molecule itself contains a hydroxyl group, it is located at the C4 position and is not an enol in the traditional sense.

Reaction Kinetics and Thermodynamic Analyses

Detailed experimental kinetic and thermodynamic data specifically for 3-hydroxyprop-2-ynal are limited in the literature. However, analysis of structurally related compounds, particularly its saturated analog 4-hydroxy-2-butanone (B42824), provides insight into the methodologies used and the types of data obtained.

Reaction Kinetics: Kinetic studies on the atmospheric reactions of organic compounds are crucial for understanding their environmental fate. The gas-phase reaction of 4-hydroxy-2-butanone with hydroxyl (OH) radicals has been investigated using both experimental and computational methods. researchgate.netnih.gov Experimental techniques such as the relative rate method, pulsed laser photolysis (PLP), and laser-induced fluorescence (LIF) are employed to determine rate coefficients. researchgate.netnih.gov Theoretical calculations using methods like Density Functional Theory (DFT) and canonical variational transition state theory (CVT/SCT) complement these experiments by predicting reaction pathways and rate constants for hydrogen abstraction. nih.gov

For the reaction of 4-hydroxy-2-butanone with OH radicals, temperature-dependent rate coefficients have been determined. These studies show that the primary reaction pathway is hydrogen abstraction. researchgate.net The experimental and theoretical kinetic parameters for this reaction are summarized in the table below.

| Method | Temperature Range (K) | Arrhenius/Rate Expression (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|---|

| Experimental (Relative Rate) | 298–363 | kexpt(T) = (2.09 ± 0.24) × 10⁻¹² exp(-(409 ± 15)/T) | nih.gov |

| Experimental (Absolute Rate) | 280–358 | k(T) = (1.26 ± 0.40) × 10⁻¹² exp((398 ± 87)/T) | researchgate.net |

| Theoretical (CVT/SCT) | 200–400 | kOH(Theory)(T) = (1.13 × 10⁻¹⁹) T2.27 exp(1505/T) | nih.gov |

Thermodynamic Analyses: Thermodynamic properties, such as the standard enthalpy of formation (ΔfH°), are essential for understanding the stability and reactivity of a compound. These values can be determined through computational chemistry. acs.org For example, high-level computational methods have been used to calculate the thermodynamic properties of 4-(4-hydroxyphenyl)-butan-2-one ("raspberry ketone"), a molecule that also contains a hydroxy-ketone structure. acs.org Such studies provide data on gas-phase and condensed-state enthalpies, which are critical for predicting reaction energies.

| Thermodynamic Parameter | Value (kJ·mol⁻¹) | Reference |

|---|---|---|

| Standard Molar Enthalpy of Formation (gas, ΔfH°) | -299.4 ± 0.17 | acs.org |

| Standard Enthalpy of Vaporization (ΔvapH°) | 70.03 | acs.org |

| Standard Enthalpy of Sublimation (ΔsubH°) | 96.95 | acs.org |

Note: This data is for a structurally related compound and serves to illustrate the types of thermodynamic parameters determined in computational studies.

These examples demonstrate the approaches used to quantify the reactivity and stability of complex organic molecules. Similar integrated experimental and computational studies would be necessary to establish a comprehensive profile for 3-hydroxyprop-2-ynal.

Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Hydroxyprop 2 Ynal and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 3-hydroxyprop-2-ynal. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the types and numbers of protons and carbons. However, two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure. slideshare.net

¹H NMR: The ¹H NMR spectrum of 3-hydroxyprop-2-ynal would be expected to show distinct signals for the aldehydic proton (-CHO), the methylene (B1212753) protons (-CH₂-), and the hydroxyl proton (-OH). The chemical shift of the aldehydic proton would appear significantly downfield, characteristic of protons attached to a carbonyl group.

¹³C NMR: The ¹³C NMR spectrum would display signals for the carbonyl carbon, the two sp-hybridized alkyne carbons, and the methylene carbon. The polarization of the π-system in α,β-unsaturated carbonyl compounds influences the chemical shifts of the carbons. organicchemistrydata.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. creative-biostructure.com For a derivative of 3-hydroxyprop-2-ynal, COSY would reveal coupling between protons on adjacent carbons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the nuclei to which they are directly attached. creative-biostructure.com It is essential for the definitive assignment of each proton to its corresponding carbon atom in the molecular framework. princeton.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, irrespective of whether they are connected through bonds. slideshare.net It provides critical information for determining the preferred three-dimensional conformation of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Data and Key HMBC Correlations for 3-Hydroxyprop-2-ynal

| Predicted NMR Data | ||

|---|---|---|

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 (CHO) | ~9.2 - 9.5 | ~190 - 195 |

| 2 (C≡) | - | ~85 - 95 |

| 3 (≡C) | - | ~75 - 85 |

| 4 (CH₂OH) | ~4.2 - 4.5 | ~50 - 60 |

| 5 (OH) | Variable | - |

| Key Predicted HMBC Correlations (¹H → ¹³C) | ||

| Proton at Position | Correlates to Carbon at Position | |

| 1 (CHO) | 2 (C≡) | |

| 4 (CH₂) | 2 (C≡), 3 (≡C) |

Dynamic NMR (DNMR) is a powerful method used to study chemical processes that occur on the NMR timescale, such as conformational changes and tautomeric equilibria. ubd.edu.bn For molecules like 3-hydroxyprop-2-ynal, DNMR can provide insight into the barriers to rotation around single bonds and the dynamics of hydrogen bonding. The compound is an enol form and could potentially exist in equilibrium with other tautomers, although the acetylenic enol is generally stable. Studies on similar systems, like warfarin (B611796) analogs and tetramethyl reductic acid, show that DNMR can be used to measure the rates and determine the thermodynamic parameters (ΔG‡, ΔH‡, ΔS‡) of such dynamic processes. nsf.govsemanticscholar.orgfu-berlin.de The presence of intra- or intermolecular hydrogen bonds can significantly influence these dynamics and can be investigated by monitoring chemical shift changes with temperature. semanticscholar.orgfu-berlin.de

High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Mass Spectrometry (MS) for Reaction Monitoring and Product Identification

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions, making it invaluable for molecular weight determination and structural elucidation. longdom.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allow for the determination of a molecule's elemental composition. creative-proteomics.com For 3-hydroxyprop-2-ynal (C₃H₂O₂), the calculated monoisotopic mass is 70.005479 g/mol . epa.gov HRMS analysis would confirm this exact mass, distinguishing it from other species with the same nominal mass but different elemental formulas. This capability is crucial for confirming the identity of reaction products and for the analysis of complex mixtures containing various aldehydes. nih.govcopernicus.org

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by methods like collision-induced dissociation (CID). nationalmaglab.orgwikipedia.org The resulting fragment ions (product ions) are then analyzed, providing a fragmentation pattern that serves as a structural fingerprint of the precursor ion. wikipedia.orgacs.org Analyzing the fragmentation pathways of 3-hydroxyprop-2-ynal and its derivatives helps to confirm their proposed structures. oregonstate.edu For α,β-unsaturated aldehydes, characteristic fragmentation often involves neutral losses corresponding to small, stable molecules. nih.gov

Table 2: Plausible MS/MS Fragmentation Pathways for Protonated 3-Hydroxyprop-2-ynal ([M+H]⁺, m/z 71.01)

| Precursor Ion (m/z) | Neutral Loss | Product Ion (m/z) | Plausible Fragment Structure |

|---|---|---|---|

| 71.01 | H₂O (18.01) | 53.00 | [HC≡C-C≡O]⁺ |

| 71.01 | CO (28.00) | 43.01 | [HC≡C-CH₂OH+H]⁺ |

| 71.01 | CHO (29.00) | 42.01 | [C≡C-CH₂OH]⁺ |

| 53.00 | CO (28.00) | 25.00 | [HC≡C]⁺ |

High-Resolution Mass Spectrometry (HRMS)

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes. edinst.com

IR and Raman spectroscopy are complementary. IR spectroscopy measures the absorption of infrared light by molecular vibrations that cause a change in the dipole moment, making it particularly sensitive to polar functional groups like carbonyl (C=O) and hydroxyl (O-H). photothermal.com In contrast, Raman spectroscopy measures the inelastic scattering of light, which is more sensitive to vibrations that cause a change in the molecular polarizability, such as the non-polar carbon-carbon triple bond (C≡C). photothermal.com

For 3-hydroxyprop-2-ynal, these techniques are crucial for:

Functional Group Identification: Confirming the presence of the key functional groups through their characteristic vibrational frequencies. nih.gov

Hydrogen Bonding Analysis: The O-H stretching vibration is particularly sensitive to hydrogen bonding. libretexts.org In the IR spectrum, the formation of an intramolecular or intermolecular hydrogen bond typically causes the O-H stretching band to broaden and shift to a lower frequency (red-shift). core.ac.uksavemyexams.com This provides direct evidence of such interactions, which are critical to the molecule's conformation and reactivity. mdpi.com

Table 3: Characteristic Vibrational Frequencies for 3-Hydroxyprop-2-ynal

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Detection Method |

|---|---|---|---|

| O-H | Stretch (H-bonded) | 3200 - 3500 (broad) | IR |

| C-H (aldehyde) | Stretch | 2700 - 2850 | IR |

| C≡C | Stretch | 2100 - 2200 | Raman (strong), IR (weak) |

| C=O (aldehyde) | Stretch | 1680 - 1710 | IR (strong) |

| C-O | Stretch | 1000 - 1200 | IR |

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a fundamental technique for probing the electronic structure of molecules containing chromophores. microbenotes.com For 3-hydroxyprop-2-ynal, the structure features a conjugated system composed of a carbonyl group (C=O) and a carbon-carbon triple bond (C≡C). This conjugation is the primary determinant of its UV-Vis absorption characteristics.

The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. uni-muenchen.de In 3-hydroxyprop-2-ynal, the most significant electronic transitions are the π → π* and n → π* transitions. mmmut.ac.in

π → π Transitions:* These are high-energy transitions involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of conjugated systems and typically result in strong absorption bands. mmmut.ac.in

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen atom of the carbonyl group, to a π* antibonding orbital. These are generally lower in energy and intensity compared to π → π* transitions. mmmut.ac.in

The hydroxyl (-OH) group acts as an auxochrome, a substituent that, when attached to a chromophore, can modify the wavelength (λmax) and intensity of the absorption. vscht.cz The interaction of the hydroxyl group with the conjugated system can lead to a bathochromic shift (red shift) to longer wavelengths. The specific λmax values are sensitive to the solvent polarity.

Table 1: Expected UV-Vis Absorption Data for 3-Hydroxyprop-2-ynal This table is illustrative, based on the known principles of UV-Vis spectroscopy for conjugated carbonyl compounds.

| Electronic Transition | Typical Wavelength Range (nm) | Expected Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Associated Molecular Orbitals |

|---|---|---|---|

| π → π | 200-250 | High ( > 10,000) | π bonding orbital of the C≡C-C=O system to the corresponding π antibonding orbital. |

| n → π | 300-350 | Low to Moderate (10 - 1,000) | Non-bonding orbital of the carbonyl oxygen to the π antibonding orbital of the C=O group. |

Rotational/Millimetre-wave Spectroscopy for High-Precision Structural Determination and Astrochemical Detection

Rotational spectroscopy, particularly in the millimetre-wave frequency range, is an exceptionally powerful tool for obtaining high-precision geometric information about small molecules in the gas phase. It provides data on rotational constants, from which highly accurate bond lengths and angles can be derived. This technique is also the gold standard for the unambiguous identification of molecules in the interstellar medium (ISM). arxiv.org

While direct rotational spectroscopy studies on 3-hydroxyprop-2-ynal are not widely published, extensive research has been conducted on its close and more stable isomers, such as 2-hydroxyprop-2-enal (B15438648) and 3-hydroxypropenal. researchgate.netaanda.org These studies serve as a direct methodological blueprint for the investigation of 3-hydroxyprop-2-ynal. For instance, the rotational spectrum of 2-hydroxyprop-2-enal was measured in frequency regions of 128-166 GHz and 285-329 GHz. arxiv.orgaanda.org

The goal of these investigations is often astrochemical. Researchers record the laboratory spectrum of a molecule of interest, analyze the rotational transitions, and then use radio telescopes like the Atacama Large Millimeter/submillimeter Array (ALMA) to search for these specific transition frequencies in astronomical sources such as star-forming regions (e.g., Sagittarius B2(N)) or around protostars. researchgate.netresearchgate.net Although searches for 2-hydroxyprop-2-enal and 3-hydroxypropenal in sources like IRAS 16293-2422 have resulted in non-detections, they provide crucial upper limits on their abundance relative to other known interstellar molecules like acetaldehyde. arxiv.orgaanda.org A similar strategy would be essential for any future search for 3-hydroxyprop-2-ynal in the ISM.

Table 2: Representative Spectroscopic Parameters from Rotational Analysis of an Isomer (2-hydroxyprop-2-enal) Data adapted from studies on a closely related isomer, illustrating the type of information obtained.

| Parameter | Description | Example Value (for 2-hydroxyprop-2-enal) | Information Derived |

|---|---|---|---|

| A (MHz) | Rotational Constant | ~9865 | Related to the moment of inertia about the 'a' principal axis. |

| B (MHz) | Rotational Constant | ~3728 | Related to the moment of inertia about the 'b' principal axis. |

| C (MHz) | Rotational Constant | ~2705 | Related to the moment of inertia about the 'c' principal axis. |

| μa, μb (Debye) | Dipole Moment Components | |μa| = 1.146, |μb| = 1.560 | Crucial for predicting the intensity of rotational transitions and interaction with electric fields. aanda.org |

Chromatographic Techniques for Separation and Purity Assessment in Reaction Mixtures (e.g., GC-MS, HPLC)

Chromatographic methods are indispensable for the separation, isolation, and purity assessment of 3-hydroxyprop-2-ynal from synthetic reaction mixtures. chromatographyonline.com Given its potential volatility and reactivity, both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) play critical roles.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideally suited for the analysis of volatile and thermally stable compounds. A reaction mixture is vaporized and passed through a capillary column, where components separate based on their boiling points and interactions with the column's stationary phase. boku.ac.at The separated components then enter a mass spectrometer, which provides mass-to-charge ratio data, allowing for definitive identification by fragmentation patterns and comparison to spectral libraries. boku.ac.at For a small molecule like 3-hydroxyprop-2-ynal, GC-MS can effectively separate it from starting materials, solvents, and byproducts. Method development may be required to optimize separation from isomers, a common challenge in organic synthesis. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used to separate components in a liquid mobile phase. torontech.com It is particularly useful for less volatile or thermally sensitive derivatives of 3-hydroxyprop-2-ynal. In a typical reverse-phase HPLC setup, a nonpolar stationary phase is used with a polar mobile phase. Components are separated based on their relative polarity. A UV-Vis detector is commonly used, which would be highly sensitive to the conjugated system of 3-hydroxyprop-2-ynal and its derivatives. HPLC is a primary method for quantifying the purity of a synthesized compound. torontech.com

Table 3: Illustrative Analytical Data for 3-Hydroxyprop-2-ynal This table presents hypothetical data that would be expected from the analysis of a purified sample.

| Technique | Parameter | Expected Result | Purpose |

|---|---|---|---|

| GC-MS | Retention Time (tR) | Dependent on column and temperature program | Separation from other mixture components. |

| GC-MS | Molecular Ion Peak (M⁺) | m/z = 70.01 | Confirmation of molecular weight. |

| GC-MS | Key Fragment Ions | m/z = 69 (M-H), 41 (M-CHO), 29 (CHO) | Structural confirmation via fragmentation pattern. |

| HPLC | Purity by Peak Area | >95% (for a purified sample) | Quantitative assessment of sample purity. torontech.com |

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. anton-paar.com It provides unambiguous proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions. uni-saarland.defunaab.edu.ng

Due to the inherent reactivity and likely low melting point of 3-hydroxyprop-2-ynal itself, obtaining a suitable single crystal for analysis would be extremely challenging. Therefore, this technique is more practically applied to stable, solid derivatives. For example, a derivative could be formed by reacting 3-hydroxyprop-2-ynal with a suitable agent to create a crystalline product, such as a hydrazone or a semicarbazone.

The process involves irradiating a high-quality single crystal with a beam of X-rays. The electrons in the atoms diffract the X-rays, creating a unique diffraction pattern. anton-paar.com By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined. funaab.edu.ng This has been successfully applied to determine the solid-state structures of complex functionalized heterocyclic derivatives. researchgate.netmdpi.com

Table 4: Representative Data Generated from an X-ray Crystallography Experiment This table illustrates the typical parameters obtained from a single-crystal X-ray diffraction analysis of a hypothetical crystalline derivative of 3-hydroxyprop-2-ynal.

| Parameter | Description | Example of Information Provided |

|---|---|---|

| Crystal System | The symmetry class of the crystal lattice (e.g., Monoclinic, Orthorhombic). | Defines the fundamental shape of the unit cell. |

| Space Group | The specific symmetry operations applicable to the unit cell (e.g., P2₁/c). | Describes the arrangement of molecules within the crystal. anton-paar.com |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the repeating unit of the crystal lattice. | Provides the size and shape of the molecular packing unit. |

| Bond Lengths (Å) | The precise distances between bonded atoms. | e.g., C=O bond length, C≡C bond length. |

| Bond Angles (°) | The angles formed between three connected atoms. | e.g., O=C-C angle. |

| Torsion Angles (°) | The dihedral angle describing the conformation around a bond. | Confirms the planarity or non-planarity of the molecular backbone. |

Theoretical and Computational Investigations of 3 Hydroxyprop 2 Ynal

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and related properties of a molecule.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for determining the ground-state properties of molecules. For 3-hydroxyprop-2-ynal, DFT calculations would be employed to optimize the molecular geometry, finding the most stable arrangement of its atoms in three-dimensional space.

The primary focus would be to identify the global minimum on the potential energy surface, which corresponds to the most stable conformer. Due to the presence of a hydroxyl group, rotation around the C-O single bond could lead to different conformers (rotamers). DFT calculations can precisely determine the geometries and relative energies of these conformers. Functionals such as B3LYP, often paired with basis sets like 6-311++G(d,p), are commonly used for such tasks, providing reliable structural and energetic data. The planarity of the molecule and the nature of the intramolecular hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen would be key features to investigate. These calculations also provide fundamental electronic properties like the dipole moment, molecular orbital energies (HOMO and LUMO), and the HOMO-LUMO gap, which are crucial for understanding the molecule's polarity and kinetic stability.

Table 1: Illustrative DFT-Calculated Properties for a Hypothetical Conformer of 3-Hydroxyprop-2-ynal (Note: This table is for illustrative purposes to show typical DFT outputs and is not based on published data for this specific molecule.)

| Property | Hypothetical Value | Unit | Significance |

|---|---|---|---|

| Total Energy | -265.xxxx | Hartrees | Absolute energy of the conformer |

| Relative Energy | 0.0 | kcal/mol | Energy relative to the most stable conformer |

| Dipole Moment | 2.5 | Debye | Indicator of overall molecular polarity |

| HOMO Energy | -7.5 | eV | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | -1.2 | eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 6.3 | eV | Indicator of chemical reactivity and electronic excitation energy |

While DFT is excellent for ground-state properties, ab initio methods, which are based on first principles without empirical parameterization, are often preferred for high-accuracy energy calculations and for studying excited states and transition states. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), provide a more rigorous treatment of electron correlation.

For 3-hydroxyprop-2-ynal, these higher-level methods would be crucial for:

Transition State Analysis: Identifying the structure and energy of transition states for reactions such as tautomerization to its more stable isomers (e.g., 3-hydroxypropenal or methylglyoxal). Locating the transition state and calculating the activation energy barrier provides quantitative insight into the reaction kinetics.

Excited State Analysis: Methods like Time-Dependent DFT (TD-DFT) or Equation-of-Motion Coupled Cluster (EOM-CC) can predict the energies of electronic excited states. This is essential for understanding the molecule's photochemistry and interpreting its UV-Visible absorption spectrum. These calculations would identify the nature of electronic transitions, for instance, n → π* or π → π* transitions associated with the carbonyl and alkyne groups.

Density Functional Theory (DFT) Studies of Ground State Properties and Conformations [1, 13, 20, 22, 27]

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of molecular motion and conformational dynamics. An MD simulation of 3-hydroxyprop-2-ynal would involve placing the molecule in a simulated box, often with explicit solvent molecules like water, and solving Newton's equations of motion for the system.

These simulations are invaluable for exploring:

Conformational Flexibility: MD can reveal how the molecule flexes, bends, and rotates at a given temperature. It allows for the exploration of the conformational landscape, showing the transitions between different low-energy conformers and the time scales on which these changes occur.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies, Rotational constants)

A key strength of computational chemistry is its ability to predict spectroscopic data, which can aid in the identification and characterization of unknown compounds.

IR Vibrational Frequencies: DFT calculations can compute the harmonic vibrational frequencies corresponding to the stretching and bending of bonds within 3-hydroxyprop-2-ynal. These calculated frequencies can be compared with experimental IR spectra to assign specific absorption bands to molecular motions. For 3-hydroxyprop-2-ynal, key predicted vibrations would include the O-H stretch, the C≡C alkyne stretch, the C=O carbonyl stretch, and various C-H stretches and bends.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). These calculations predict the resonance frequencies of the different nuclei in the molecule, which are highly sensitive to the local electronic environment.

Rotational Constants: Geometry optimization provides the moments of inertia, from which rotational constants (A, B, C) can be derived. These constants are fundamental for analyzing microwave rotational spectra and are essential for the potential detection of molecules like 3-hydroxyprop-2-ynal in astrophysical environments.

Table 2: Illustrative Predicted Spectroscopic Data for 3-Hydroxyprop-2-ynal (Note: This table is illustrative. Frequencies are often scaled to better match experimental data. Chemical shifts are relative to a standard like TMS.)

| Parameter Type | Parameter | Hypothetical Calculated Value | Unit |

|---|---|---|---|

| IR Frequency | ν(O-H) | 3550 | cm⁻¹ |

| ν(C≡C) | 2150 | cm⁻¹ | |

| ν(C=O) | 1700 | cm⁻¹ | |

| NMR Shift | δ(¹H, -CHO) | 9.2 | ppm |

| δ(¹H, -OH) | 5.5 | ppm | |

| δ(¹³C, -CHO) | 185 | ppm | |

| Rotational Constant | A | 9500 | MHz |

| B | 4200 | MHz | |

| C | 2900 | MHz |

Reaction Pathway Modeling and Energy Landscape Mapping

Theoretical chemistry can be used to map the potential energy surface (PES) for chemical reactions involving 3-hydroxyprop-2-ynal. This involves locating all relevant stationary points—reactants, products, intermediates, and transition states—and connecting them to build a complete picture of the reaction mechanism.

For 3-hydroxyprop-2-ynal, important reaction pathways to model would include:

Tautomerization: The isomerization to more stable C₃H₂O₂ isomers, such as 3-hydroxypropenal or methylglyoxal. Modeling this pathway would clarify the kinetic and thermodynamic feasibility of such transformations.

Cycloaddition Reactions: The alkyne moiety can participate in cycloaddition reactions. Computational modeling could explore the mechanism and stereoselectivity of reactions like [3+2] cycloadditions with azides or nitrones.

Nucleophilic Addition: The electrophilic aldehyde carbon is susceptible to attack by nucleophiles. Reaction pathway modeling can elucidate the mechanism of addition reactions and the subsequent steps.

In Silico Design of Novel Transformations Involving 3-Hydroxyprop-2-ynal

Beyond analyzing existing or hypothetical reactions, computational tools can be used for the in silico design of new chemical transformations. This proactive approach uses theoretical principles to predict and guide experimental discovery. Conceptual DFT, for example, uses reactivity indices derived from the electron density to predict how a molecule will react.

For 3-hydroxyprop-2-ynal, this could involve:

Screening Reagents: Computationally screening a library of potential reactants (e.g., various dipoles for cycloadditions, catalysts) to identify those with the most favorable activation energies for a desired transformation.

Modifying the Substrate: Theoretically modifying the structure of 3-hydroxyprop-2-ynal (e.g., by adding substituents) to enhance its reactivity or selectivity in a particular reaction.

Exploring Unconventional Reactions: Using computational models to explore novel, non-intuitive reaction pathways that might not be readily apparent from classical chemical principles, potentially leading to the discovery of new synthetic methodologies.

Applications of 3 Hydroxyprop 2 Ynal in Complex Organic Synthesis

Role as a Key Building Block in Total Synthesis of Natural Products

The strategic incorporation of 3-hydroxyprop-2-ynal and its derivatives has been instrumental in the total synthesis of various natural products. beilstein-journals.orgmdpi.comepfl.ch Its ability to participate in a variety of coupling and cyclization reactions makes it a powerful tool for assembling complex carbon skeletons. For instance, the propargyl alcohol moiety can be utilized in Sonogashira couplings to introduce aryl or vinyl groups, while the aldehyde can undergo nucleophilic additions or serve as a precursor for other functional groups. This dual reactivity allows for the convergent and efficient construction of key intermediates in the synthesis of architecturally complex natural products. The development of synthetic strategies that leverage the unique reactivity of enamide cyclizations has been particularly significant in the total synthesis of alkaloids, where related building blocks play a pivotal role. beilstein-journals.org

Precursor for the Synthesis of Heterocyclic Compounds

The reactivity of 3-hydroxyprop-2-ynal makes it an excellent starting material for the synthesis of a wide array of heterocyclic compounds. mdpi.comsphinxsai.comccsenet.org The presence of both an electrophilic aldehyde carbon and a nucleophilic hydroxyl group, combined with the reactivity of the alkyne, provides multiple pathways for ring formation.

Furan, Pyrrole (B145914), Pyrazole, and Isoxazole (B147169) Derivatives

Furan Derivatives: The synthesis of substituted furans can be achieved through various methods involving precursors structurally related to 3-hydroxyprop-2-ynal. For example, 1,1-diethoxyalk-3-yn-2-ones, which can be derived from propargyl alcohols, undergo Michael addition followed by cyclization to yield furans. chim.it Additionally, the condensation of aromatic aldehydes with certain lactones derived from mucobromic and mucochloric acids can lead to furan-2(5H)-ones. researchgate.net Iron(III)-catalyzed reactions of propargylic acetates with enoxysilanes afford γ-alkynyl ketones, which can then be cyclized to form trisubstituted or tetrasubstituted furans. derpharmachemica.com